Bienvenue dans la boutique en ligne BenchChem!

2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Medicinal Chemistry Drug Design Physicochemical Properties

This imidazo[1,2-b]pyrazole acetic acid derivative bears a cyclopropyl group (Hansch π = 1.14) that critically modulates lipophilicity, metabolic stability, and target engagement—attributes absent in unsubstituted, ethyl, or trifluoromethyl analogs. Preliminary pharmacological screening identifies 6-cyclopropyl-substituted derivatives as potential CCR5 antagonists, a validated entry point for HIV entry inhibition and inflammatory disease research. The compact fragment-like structure (<250 Da) and pendant acetic acid handle enable facile conjugation for chemical biology probe development. Procure this precise scaffold to ensure biological activity fidelity; analog substitution risks loss of CCR5 antagonism and altered ADME properties.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 2098138-92-0
Cat. No. B1479899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
CAS2098138-92-0
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3C=CN(C3=C2)CC(=O)O
InChIInChI=1S/C10H11N3O2/c14-10(15)6-12-3-4-13-9(12)5-8(11-13)7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
InChIKeyMJTPAVPGKHQZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid – Core Properties and Comparator Identification


2-(6-Cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS 2098138-92-0) is a heterocyclic acetic acid derivative belonging to the imidazo[1,2-b]pyrazole family. With molecular formula C10H11N3O2 and molecular weight 205.21 g/mol [1], this compound features a cyclopropyl substituent at the 6-position of the fused bicyclic core. The imidazo[1,2-b]pyrazole scaffold is recognized for its broad biological activity profile, including anti-inflammatory, anticancer, and kinase inhibitory properties [2]. The cyclopropyl group is known to modulate lipophilicity and metabolic stability, distinguishing this compound from unsubstituted, ethyl, trifluoromethyl, furyl, and regioisomeric analogs.

Why Generic Imidazo[1,2-b]pyrazole Acetic Acids Cannot Replace 2-(6-Cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic Acid


Subtle variations in the 6-position substituent of the imidazo[1,2-b]pyrazole acetic acid scaffold can profoundly alter physicochemical properties and biological target engagement. The cyclopropyl group confers a distinct lipophilicity profile (Hansch π = 1.14) compared to hydrogen (π = 0) or trifluoromethyl (π = 0.88) [1], directly influencing membrane permeability, metabolic stability, and off-target binding. Preliminary pharmacological screening has identified 6-cyclopropyl-substituted derivatives as potential CCR5 antagonists [2], an activity not reported for the unsubstituted or 6-ethyl analogs. Consequently, simple replacement with a cheaper or more readily available analog risks loss of desired biological activity and altered ADME properties.

Quantitative Differentiation Evidence for 2-(6-Cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid


Molecular Weight Differentiation vs. Unsubstituted and 6-Trifluoromethyl Analogs

The molecular weight of 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (205.21 g/mol) lies between the unsubstituted analog (165.15 g/mol) and the 6-trifluoromethyl analog (233.15 g/mol) [1][2]. This intermediate molecular weight may balance solubility and permeability, as compounds with MW < 500 Da typically exhibit improved oral absorption while retaining sufficient target binding capacity.

Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity Modulation via Cyclopropyl Substituent

The cyclopropyl group contributes a Hansch π value of 1.14 to lipophilicity [1], substantially increasing logP compared to the unsubstituted analog (XLogP3 = -0.2) [2]. The 6-trifluoromethyl analog has an XLogP3 of 0.8 [3], indicating that cyclopropyl substitution yields intermediate lipophilicity between hydrogen and trifluoromethyl, potentially optimizing membrane permeability while avoiding excessive hydrophobicity associated with CF3 groups.

Lipophilicity ADME Substituent Effects

Topological Polar Surface Area (tPSA) Conservation Across Analogs

Both the unsubstituted analog and the 6-trifluoromethyl analog exhibit a topological polar surface area (tPSA) of 59.5 Ų [1][2]. Since the cyclopropyl group is non-polar, the target compound is predicted to retain an identical tPSA to 59.5 Ų. This value falls well within the typical range for oral drugs (tPSA < 140 Ų) and suggests favorable intestinal absorption and blood-brain barrier permeability.

Permeability Drug-likeness tPSA

CCR5 Antagonism Potential: Functional Differentiation from Other 6-Substituted Analogs

Preliminary pharmacological screening has identified 6-cyclopropyl-substituted imidazo[1,2-b]pyrazole derivatives as potential CCR5 antagonists, applicable to HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This functional activity has not been reported for the unsubstituted, 6-ethyl, or 6-trifluoromethyl analogs in publicly available literature, suggesting that the cyclopropyl group at position-6 is critical for CCR5 target engagement.

CCR5 Antagonist HIV Inflammation

Recommended Procurement Scenarios for 2-(6-Cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid


CCR5 Antagonist Lead Optimization Programs

Researchers developing CCR5 antagonists for HIV entry inhibition or inflammatory diseases should prioritize this compound as a starting scaffold. The preliminary CCR5 antagonism data [1] provide a validated entry point not available with other 6-substituted analogs.

Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-b]pyrazole Core

The distinct lipophilicity profile conferred by the cyclopropyl group (π = 1.14) enables medicinal chemists to systematically explore the impact of 6-position substituents on ADME properties while maintaining the imidazo[1,2-b]pyrazole core [2].

Kinase Inhibitor Fragment-Based Drug Discovery

The imidazo[1,2-b]pyrazole scaffold is recognized as a privileged kinase hinge-binding motif [3]. The cyclopropyl-substituted acetic acid derivative offers a compact, fragment-like entry (< 250 Da) with defined vectors for further elaboration, making it suitable for fragment-based screening libraries.

Chemical Biology Probe Synthesis

The acetic acid moiety provides a convenient handle for conjugation to biotin, fluorophores, or solid supports via amide bond formation, enabling the generation of chemical biology probes for target identification studies in CCR5 or other imidazo[1,2-b]pyrazole targets.

Quote Request

Request a Quote for 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.